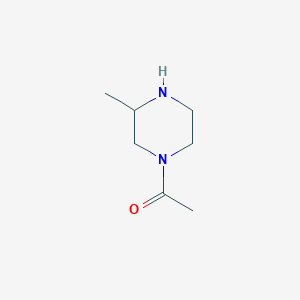

1-(3-Methylpiperazin-1-yl)ethan-1-one

Description

1-(3-Methylpiperazin-1-yl)ethan-1-one is a piperazine derivative featuring a methyl group at the 3-position of the piperazine ring and an acetyl group (ethanone) at the 1-position. This compound serves as a versatile small-molecule scaffold in medicinal chemistry, particularly in the development of ligands targeting neurological and antimicrobial pathways . Its molecular formula is C₇H₁₂N₂O (base compound), with a molecular weight of 140.18 g/mol. The dihydrochloride form (CAS: 2287248-36-4) has a molecular weight of 215.1 g/mol and is utilized in laboratory settings for drug discovery due to its conformational flexibility and compatibility with diverse synthetic modifications .

Properties

IUPAC Name |

1-(3-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6-5-9(7(2)10)4-3-8-6/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAYYCBKNOERRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444252 | |

| Record name | 1-(3-Methylpiperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314729-14-1 | |

| Record name | 1-(3-Methylpiperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylpiperazin-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-methylpiperazine with acetyl chloride or acetic anhydride under controlled conditions. The reaction typically proceeds as follows:

Step 1: 3-Methylpiperazine is dissolved in an appropriate solvent, such as dichloromethane.

Step 2: Acetyl chloride or acetic anhydride is added dropwise to the solution while maintaining a low temperature (0-5°C) to control the exothermic reaction.

Step 3: The reaction mixture is stirred for several hours at room temperature.

Step 4: The product is isolated by filtration, washed, and purified using recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Derivatives with various functional groups replacing the acetyl group.

Scientific Research Applications

1-(3-Methylpiperazin-1-yl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of drugs targeting specific receptors or enzymes.

Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperazin-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Bulkier Substituents : Adamantyl-phenyl derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

- Amino-Functionalized Derivatives: Compounds with aminophenyl or aminocyclopentyl groups (e.g., ) are tailored for covalent binding or hydrogen-bond interactions in enzyme inhibition.

Comparison with Functional Analogs: Ethanone-Based Compounds

Ethanone (acetyl) derivatives with heterocyclic or aromatic substituents are prevalent in drug discovery. Below is a comparative analysis:

Heterocyclic Ethanone Derivatives

Key Observations :

- Aromatic vs. Aliphatic Substituents : Heteroaromatic groups (e.g., benzofuran, indole) enhance π-π stacking interactions in biological targets, whereas the target compound’s piperazine ring enables hydrogen bonding and cation-π interactions .

High-Affinity Ligands with Ethanone Moieties

- GPER-1 Ligands: Compound 6120497SRS10 (1-((3aS,4S,9bR)-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethan-1-one) showed a docking score of −14.67 for GPER-1, outperforming the target compound in selectivity but requiring a more complex synthesis .

- Antitubercular Agents : Hydrazide derivatives of 1-(4-Bromophenyl)ethan-1-one (e.g., ) exhibit moderate activity against Mycobacterium tuberculosis, highlighting the acetyl group’s role in Schiff base formation .

Structural Advantages of this compound :

- Modularity : The piperazine-acetyl scaffold allows for facile substitution at the 4-position of the piperazine ring or the ketone group.

- Balanced Physicochemical Properties : Moderate molecular weight (~140–215 g/mol) and solubility make it suitable for lead optimization.

Limitations vs. Analogs :

- Lack of direct biological data compared to specialized derivatives (e.g., antimicrobial or CNS-targeting compounds).

Biological Activity

1-(3-Methylpiperazin-1-yl)ethan-1-one, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by its structural components that facilitate interaction with various biological targets. The presence of the piperazine ring enhances its solubility and ability to cross biological membranes, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may act as an inhibitor or modulator, affecting signaling pathways related to neurotransmission and other physiological processes.

Potential Targets:

- Receptors : The compound may bind to G-protein coupled receptors (GPCRs), influencing cellular responses.

- Enzymes : It has been studied for its inhibitory effects on monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurochemical pathways.

Biological Activity

Research has identified several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that derivatives of this compound exhibit antimicrobial properties. For instance, variations in the piperazine structure have been linked to enhanced activity against various bacterial strains.

Anticancer Properties

The compound has shown promise in cancer research, particularly as a potential therapeutic agent in targeting specific cancer cell lines. Its mechanism may involve the modulation of apoptotic pathways or inhibition of tumor growth factors.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one, a derivative of this compound. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance antimicrobial properties .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one | E. coli | 16 µg/mL |

| 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one | S. aureus | 8 µg/mL |

Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological profile of this compound, evaluating its effects on MAO-A and MAO-B inhibition. The findings indicated that the compound effectively inhibited MAO-B with an IC50 value in the low micromolar range, suggesting potential applications in treating neurodegenerative diseases .

| Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|

| MAO-A | >50 | - |

| MAO-B | 0.71 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.